N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

Description

Chemical Identity and Nomenclature

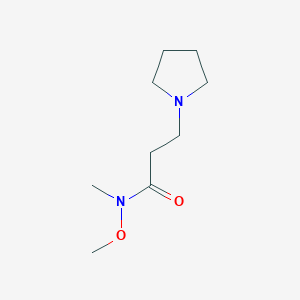

This compound possesses a well-defined chemical structure characterized by the integration of the classic Weinreb amide functionality with a pyrrolidine heterocycle. The systematic name reflects the compound's structural composition: a propanamide backbone bearing N-methoxy and N-methyl substituents at the amide nitrogen, with a pyrrolidin-1-yl group attached to the 3-position of the propyl chain. The molecular formula C9H18N2O2 indicates the presence of nine carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 186.25 grams per mole.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CN(C(=O)CCN1CCCC1)OC, which clearly delineates the connectivity between the methoxy-methyl amide functionality and the pyrrolidine ring system. The International Chemical Identifier provides additional structural specificity: InChI=1S/C9H18N2O2/c1-10(13-2)9(12)5-8-11-6-3-4-7-11/h3-8H2,1-2H3, confirming the precise atomic arrangement and connectivity patterns within the molecule. Alternative nomenclature includes the designation as N-methoxy-N-methyl-3-pyrrolidin-1-ylpropanamide, which emphasizes the pyrrolidine substitution pattern.

| Property | Value |

|---|---|

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.25 g/mol |

| SMILES Notation | CN(C(=O)CCN1CCCC1)OC |

| InChI Key | KISSVHYNIXQYIE-UHFFFAOYSA-N |

| PubChem CID | 79001413 |

Historical Context and Discovery

The historical foundation for understanding this compound lies within the broader development of Weinreb amide chemistry, which was pioneered in 1981 by Steven M. Weinreb and Steven Nahm at The Pennsylvania State University. Their groundbreaking work established the fundamental principles underlying N-methoxy-N-methyl amide reactivity, particularly the unique ability of these compounds to undergo controlled nucleophilic addition reactions without the over-addition problems that plagued traditional carbonyl chemistry. The original research demonstrated that N-methoxy-N-methylamides could couple effectively with Grignard and organolithium reagents to produce ketones in good yields, while reduction with hydrides afforded aldehydes.

The development of pyrrolidine-containing Weinreb amides represents a natural evolution of this foundational chemistry, driven by the recognition that heterocyclic substituents could provide additional synthetic utility and directing group capabilities. While the specific discovery date for this compound is not explicitly documented in the available literature, its first appearance in chemical databases can be traced to 2014, when it was initially catalogued in PubChem with creation date 2014-10-19. This timing corresponds with a period of increased interest in Weinreb amides as substrates for transition metal-catalyzed carbon-hydrogen functionalization reactions, suggesting that this compound may have been synthesized as part of broader investigations into the directing group properties of modified Weinreb amides.

The synthetic methodology for preparing such compounds builds upon established protocols for Weinreb amide formation, typically involving the reaction of appropriately substituted acid chlorides with N,O-dimethylhydroxylamine hydrochloride under basic conditions. The pyrrolidine functionality can be introduced either through direct acylation of 3-(pyrrolidin-1-yl)propanoic acid derivatives or through subsequent functionalization reactions that install the heterocyclic ring system. The compound's inclusion in modern chemical databases reflects its potential significance in contemporary synthetic organic chemistry applications.

Classification as a Weinreb Amide Derivative

This compound belongs definitively to the class of compounds known as Weinreb amides, characterized by the presence of both N-methoxy and N-methyl substituents on the amide nitrogen atom. This structural motif imparts unique reactivity patterns that distinguish Weinreb amides from conventional amides and establishes them as privileged functional groups in organic synthesis. The defining feature of Weinreb amides lies in their ability to form stable five-membered tetrahedral cyclic intermediates upon nucleophilic attack, effectively preventing over-addition reactions that commonly occur with other carbonyl-containing compounds.

The pyrrolidine substituent in this particular derivative introduces additional complexity to the basic Weinreb amide framework while preserving the essential N-methoxy-N-methyl functionality responsible for the characteristic reactivity patterns. This structural modification positions the compound within a specialized subset of Weinreb amides that incorporate heterocyclic elements, potentially providing enhanced directing group capabilities for transition metal-catalyzed reactions. The pyrrolidine ring system can serve as an additional coordination site for metal centers, influencing both the regioselectivity and efficiency of catalytic transformations.

Classification schemes for Weinreb amides typically consider both the nature of the carbonyl-bearing carbon chain and the presence of additional functional groups that might influence reactivity. In this framework, this compound represents a bifunctional Weinreb amide, possessing both the characteristic N-methoxy-N-methyl amide group and a secondary amino functionality within the pyrrolidine ring. This dual functionality creates opportunities for diverse synthetic applications, including potential use as a directing group in carbon-hydrogen activation reactions and as a precursor for the synthesis of complex heterocyclic systems.

| Classification Category | Description |

|---|---|

| Primary Class | Weinreb Amide |

| Functional Group Type | N-methoxy-N-methyl amide |

| Structural Subtype | Pyrrolidine-substituted |

| Synthetic Category | Bifunctional acylating agent |

| Catalytic Application | Potential directing group |

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its dual identity as both a Weinreb amide and a pyrrolidine-containing substrate, positioning it at the intersection of two important areas of synthetic methodology. As a Weinreb amide, this compound inherits the well-established utility of this functional group class in controlled carbonyl chemistry, particularly in ketone and aldehyde synthesis through selective nucleophilic addition and reduction reactions. The N-methoxy-N-methyl amide functionality enables clean reactions with organometallic reagents without the over-addition problems that plague conventional amides and esters, making it an invaluable tool for carbon-carbon bond formation.

The incorporation of the pyrrolidine ring system significantly expands the synthetic utility of this Weinreb amide derivative by introducing additional sites for chemical modification and potential metal coordination. Recent developments in transition metal-catalyzed carbon-hydrogen functionalization have highlighted the importance of appropriately positioned directing groups, and pyrrolidine-containing substrates have shown particular promise in this regard. The compound's structure suggests potential applications in palladium-catalyzed carbon-hydrogen activation reactions, rhodium-catalyzed carbonylation processes, and other transition metal-mediated transformations where the pyrrolidine nitrogen can serve as a coordinating functionality.

Furthermore, the compound represents a valuable building block for the synthesis of more complex heterocyclic systems, particularly those incorporating both amide and pyrrolidine functionalities. The Weinreb amide group can be selectively converted to ketones or aldehydes under controlled conditions, while the pyrrolidine ring can participate in various cyclization reactions or serve as a precursor for other nitrogen-containing heterocycles. This synthetic versatility makes the compound particularly attractive for medicinal chemistry applications, where both the amide and pyrrolidine functionalities are commonly encountered in bioactive molecules.

The compound also contributes to the broader understanding of structure-reactivity relationships within the Weinreb amide family, providing insights into how heterocyclic substituents influence the characteristic reactivity patterns of N-methoxy-N-methyl amides. Studies of such derivatives help elucidate the electronic and steric factors that govern Weinreb amide reactivity, contributing to the development of more efficient and selective synthetic methodologies.

Research Objectives and Scope

Current research involving this compound focuses primarily on exploring its potential as a substrate for transition metal-catalyzed carbon-hydrogen functionalization reactions and evaluating its effectiveness as a directing group in various catalytic transformations. The compound's unique structural features make it an attractive target for investigating how pyrrolidine substitution influences the directing group properties inherent to Weinreb amides, potentially leading to the development of new catalytic methodologies with enhanced selectivity and efficiency. Research objectives include systematic evaluation of the compound's reactivity with different transition metal catalysts, optimization of reaction conditions for various carbon-hydrogen activation processes, and exploration of its utility in complex molecule synthesis.

The scope of current investigations extends to understanding the mechanistic aspects of metal coordination and activation pathways when this compound serves as a substrate or directing group. Researchers are particularly interested in determining whether the pyrrolidine nitrogen can participate in bidentate coordination with metal centers, potentially enhancing the efficiency of directed carbon-hydrogen activation reactions compared to simpler Weinreb amide derivatives. Computational studies complement experimental work by providing insights into the preferred conformations and coordination modes of the compound with various transition metal species.

Another significant research direction involves exploring the synthetic utility of this compound in the preparation of complex natural products and pharmaceutical intermediates. The compound's dual functionality presents opportunities for developing novel synthetic strategies that capitalize on both the Weinreb amide reactivity and the pyrrolidine structural motif. Research efforts aim to demonstrate the compound's value in total synthesis applications, particularly for targets that contain both amide and pyrrolidine functionalities or require selective carbonyl chemistry in complex molecular environments.

Future research objectives include expanding the scope of transition metal catalysts compatible with this substrate, developing new reaction types that exploit its unique structural features, and investigating potential applications in asymmetric synthesis where the pyrrolidine ring might serve as a chiral auxiliary or directing element. The ultimate goal is to establish this compound as a valuable tool in the synthetic organic chemist's arsenal, with well-defined protocols for its use in various transformations and clear understanding of its advantages over related compounds.

Properties

IUPAC Name |

N-methoxy-N-methyl-3-pyrrolidin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10(13-2)9(12)5-8-11-6-3-4-7-11/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISSVHYNIXQYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCN1CCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Coupling Reactions

This method involves coupling a suitable amine with an activated carboxylic acid derivative. The key steps include:

- Preparation of N-methyl-3-(pyrrolidin-1-yl)propanoyl chloride or acid derivatives

- Reaction with N-methoxy-N-methylamine or its equivalents

- Use of DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents enhances yields and minimizes side reactions.

- The reaction typically proceeds in anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures (25-40°C).

1. Dissolve N-methyl-3-(pyrrolidin-1-yl)propanoyl chloride in DCM.

2. Add N-methoxy-N-methylamine hydrochloride with a base such as triethylamine.

3. Stir at room temperature for 12-24 hours.

4. Workup involves aqueous washes, drying, and purification via column chromatography.

Nucleophilic Substitution on Activated Intermediates

This approach involves the nucleophilic attack of N-methoxy-N-methylamine on an electrophilic intermediate such as a halogenated precursor.

- Alkyl halides like 3-chloropropanoyl derivatives are reacted with N-methoxy-N-methylamine under basic conditions.

- Solvents such as acetonitrile or ethanol facilitate the substitution, with potassium carbonate or sodium hydride used as bases.

1. React 3-chloropropanoyl chloride with N-methoxy-N-methylamine in ethanol.

2. Maintain temperature at 50°C for 6-8 hours.

3. Purify the crude product via recrystallization or chromatography.

Functional Group Modification and Final Assembly

The pyrrolidine moiety can be introduced either via:

- Direct nucleophilic substitution if a suitable precursor (e.g., 3-bromopropanoyl pyrrolidine) is available.

- Cyclization or ring-closure reactions starting from appropriately functionalized intermediates.

- Use of palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) to attach pyrrolidine rings to aromatic or aliphatic intermediates has been reported.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Amide coupling | N-methyl-3-(pyrrolidin-1-yl)propanoyl chloride | N-methoxy-N-methylamine, DCC/EDC | Room temp, 12-24 hrs | 70-85% | Widely used, high efficiency |

| Nucleophilic substitution | 3-chloropropanoyl derivatives | N-methoxy-N-methylamine, K2CO3 | 50°C, 6-8 hrs | 60-75% | Suitable for large-scale synthesis |

| Palladium-catalyzed coupling | Aromatic precursors with halogens | Pd catalyst, base | Reflux, 12 hrs | 65-80% | For pyrrolidine ring attachment |

Notes on Optimization and Research Findings

- Reaction Temperature: Maintaining moderate temperatures (25-50°C) prevents side reactions and degradation.

- Solvent Choice: Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity and solubility.

- Purification: Chromatography and recrystallization are standard for obtaining high-purity compounds.

- Yield Improvement: Using excess reagents or microwave-assisted synthesis can improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of N-methyl-3-(pyrrolidin-1-yl)propanamide and formaldehyde.

Reduction: The compound can be reduced to form N-methyl-3-(pyrrolidin-1-yl)propanamide by removing the methoxy group.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate reaction conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Oxidation: N-methyl-3-(pyrrolidin-1-yl)propanamide and formaldehyde.

Reduction: N-methyl-3-(pyrrolidin-1-yl)propanamide.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Therapeutic Agents

N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide serves as an important intermediate in the synthesis of various therapeutic agents. Its structural properties allow it to be utilized in the development of drugs targeting neurological disorders, particularly migraine treatment. The compound's unique functional groups enhance its ability to interact with biological targets effectively .

1.2. Structure-Activity Relationship Studies

Research has indicated that compounds similar to this compound exhibit promising activity as inverse agonists in the modulation of G-protein coupled receptors (GPCRs). These studies focus on optimizing selectivity and bioavailability, which are crucial for developing effective therapeutic agents .

Pharmacological Applications

2.1. Potential in Pain Management

The compound is being investigated for its potential role in pain management therapies, particularly for conditions like migraines and chronic pain syndromes. Its efficacy and safety profiles are being evaluated through various preclinical studies, which suggest that it may offer benefits over existing treatments with fewer side effects .

2.2. Neuropharmacological Studies

This compound has been implicated in neuropharmacological research aimed at understanding its effects on neurotransmitter systems. This research could lead to novel treatments for neurodegenerative diseases and mental health disorders .

Analytical Chemistry

3.1. Analytical Applications

In analytical chemistry, this compound is utilized as a standard reference material for method validation in various assays, including chromatography and mass spectrometry. Its stability and well-defined structure make it suitable for use in quantitative analysis of related compounds .

3.2. Development of Detection Methods

Researchers are exploring the use of this compound in developing sensitive detection methods for other biologically active molecules. Its role as a reagent in chemical assays demonstrates its versatility and importance in analytical applications .

Case Studies

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The pyrrolidine ring enhances the compound’s stability and facilitates its interaction with biological macromolecules. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Heterocycles

- N-Methoxy-N-Methyl-3-(Piperidin-1-yl)propanamide (V): This compound replaces the pyrrolidine ring with a piperidine moiety. Synthesized via nucleophilic substitution (85% yield) using 2-chloro-N-methoxy-N-methylacetamide and piperidine, it demonstrates how heterocycle size impacts reactivity and yield. Key Data:

- Yield: 85%

- $ ^1H $-NMR (CDCl₃): δ 3.71 (s, 3H, NOCH₃), 3.29 (s, 2H, CH₂N), 2.50 (m, 4H, piperidine CH₂) .

BRACO-19 :

A bis(3-(pyrrolidin-1-yl)propanamide) derivative with an acridine core (). Unlike the target compound, BRACO-19’s planar acridine intercalates into G-quadruplex (G4) DNA, stabilizing these structures and inhibiting telomerase activity. Its two pyrrolidine-propanamide side chains enhance groove binding, while protonation of tertiary amines at physiological pH modulates G4 affinity .- Key Applications :

- Anticancer (telomerase inhibition)

- Anti-HIV-1 (viral G4 stabilization)

- COVID-19 research (G4 targeting in SARS-CoV-2) .

Substituent Effects on Physicochemical Properties

Biological Activity

N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 174.25 g/mol. The compound features a propanamide backbone with a methoxy group and a pyrrolidine moiety, which contribute to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various neurotransmitter systems, potentially influencing conditions such as anxiety and depression. The structural characteristics of the compound suggest it could act as a ligand for specific receptors involved in these pathways.

Structure-Activity Relationship (SAR)

The SAR of this compound reveals insights into how modifications to its structure can influence biological activity. A comparative analysis with structurally related compounds highlights unique aspects that may confer distinct pharmacological profiles:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methyl-3-(pyrrolidin-1-yl)propanamide | Lacks methoxy group | More basic due to absence of electron-withdrawing group |

| N-Ethyl-N-methyl-3-(pyrrolidin-1-yl)propanamide | Ethyl substitution instead of methoxy | Potentially different pharmacological profile |

| N-Methoxy-N-benzylpropanamide | Benzyl instead of pyrrolidine | Different steric hindrance affecting receptor binding |

| N-Methoxy-N-(2-pyridyl)propanamide | Pyridine ring substitution | Alters electronic properties affecting reactivity |

This table illustrates how the presence or absence of certain functional groups can significantly affect the compound's interaction with biological targets.

Case Studies and Research Findings

While direct studies on this compound are sparse, insights can be drawn from research on related compounds. For instance, studies on pyrrolidine derivatives have demonstrated antibacterial and antifungal activities, suggesting potential therapeutic applications in infectious diseases .

In vitro tests have shown that certain pyrrolidine alkaloids exhibit significant antimicrobial properties against various strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating robust antibacterial activity .

Future Directions for Research

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for investigation include:

- Pharmacological Profiling : Comprehensive studies to determine the specific receptors and pathways influenced by this compound.

- Toxicity Assessment : Evaluating safety profiles through in vivo models to understand potential side effects.

- Therapeutic Applications : Identifying potential uses in treating neurological disorders or infections based on its interaction with neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide?

- Methodology : The compound can be synthesized via coupling reactions using carbodiimides (e.g., CDI) to activate the carboxylic acid precursor, followed by reaction with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide moiety. For example, a similar protocol achieved 99% yield for N-methoxy-N-methyl-3-(thiophen-2-yl)propanamide using CDI and HNMeOMe·HCl under mild conditions .

- Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Purification via flash chromatography (e.g., n-pentane/ethyl acetate gradients) is recommended to isolate the product .

Q. How is the compound characterized using spectroscopic techniques?

- Analytical Workflow :

- 1H/13C NMR : Key signals include the N-methoxy group (δ ~3.1–3.7 ppm for N–CH3 and O–CH3) and pyrrolidinyl protons (δ ~1.8–2.7 ppm for –CH2– and –NCH2–) .

- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., QTOF ESI MS) .

- IR : Look for carbonyl stretches (C=O, ~1670 cm⁻¹) and N–H bends (~3230 cm⁻¹) .

- Example : For a structurally related propanamide derivative, NMR and MS data resolved the pyrrolidinyl and methoxy-methyl substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Case Study : A 99% yield was achieved for a Weinreb amide analog by:

- Using a 1.3:1 molar ratio of CDI to carboxylic acid to ensure complete activation .

- Maintaining temperatures at 0–5°C during coupling to minimize side reactions .

- Troubleshooting : Low yields may arise from incomplete activation of the acid precursor or moisture ingress. Use molecular sieves or inert atmospheres to mitigate hydrolysis .

Q. What strategies identify and address synthetic impurities in propanamide derivatives?

- Approach :

- LC-MS : Detect impurities via chromatographic retention time shifts and mass discrepancies. For example, (R)-N-benzyl-2-acetamido-3-(methoxy-methoxy)propanamide was identified as a chiral impurity in a related synthesis .

- Synthesis Controls : Use enantiomerically pure starting materials (e.g., 100% chiral purity of intermediates) to avoid diastereomeric byproducts .

Q. How does structural modification of the pyrrolidinyl group affect bioactivity?

- Experimental Design :

- Replace pyrrolidine with piperidine or morpholine to study ring size/electronic effects.

- Evaluate binding affinity using assays like surface plasmon resonance (SPR) or fluorescence polarization.

- Case Study : Derivatives with pyrrolidinyl groups showed enhanced G-quadruplex DNA binding compared to morpholine analogs, attributed to improved hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.